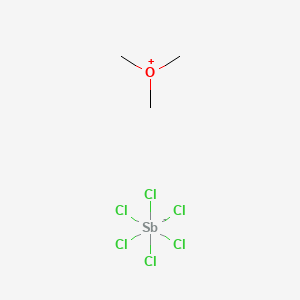
Trimethyloxonium hexachloroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trimethyloxonium hexachlorantimonate is a light brown powder. (NTP, 1992) It is a powerful alkylating agent.
Scientific Research Applications
Thermal Decomposition in Methanol Conversion : Trimethyloxonium hexachloroantimonate is studied for its role in the thermal decomposition of trimethyloxonium salts, particularly in the conversion of methanol into hydrocarbons. This process occurs in the 50-350°C temperature range and involves C-C bond formation at high temperatures under radical-type reaction conditions (Rimmelin, Brenner, Fischer, & Sommer, 1986).
Preparation of Crystalline Aromatic Cation-Radical Salts : Trimethyloxonium hexachloroantimonate acts as a selective oxidant for aromatic donors, enabling the preparation and isolation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals (Rathore, Kumar, Lindeman, & Kochi, 1998).
Formation of Methyl Ethyl Ether : This compound is involved in the formation of methyl ethyl ether through a reaction with a strongly hindered base, attributing this to the formation of an oxygen ylide followed by a Stevens-type rearrangement or intermolecular methylation (Rimmelin, Taghavi, & Sommer, 1984).
Reactions with Potassium t-Butoxide : Research also includes the study of the reactions of thiomethoxymethyl hexachloroantimonate with potassium t-butoxide and other bases, elucidating the mechanism of the process and its products (Olofson & Hansen, 1971).
Photophysical and Theoretical Investigations : Treatment of [8]cycloparaphenylene with the oxidant triethyloxonium hexachloroantimonate resulted in an isolable radical cation, the photophysical properties of which were investigated, showing the presence of absorptions indicative of a delocalized, quinoidal carbon nanohoop (Golder, Wong, & Jasti, 2013).
Profiling of Organic Acids : In chromatography, trimethyloxonium tetrafluoroborate, a related compound, is used as a derivatising agent to transform urinary organic acids into methyl esters, providing an alternative to hazardous substances like diazomethane (Liebich & Gešele, 1999).
properties
CAS RN |
54075-76-2 |
|---|---|
Product Name |
Trimethyloxonium hexachloroantimonate |
Molecular Formula |
C3H9Cl6OS |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
hexachloroantimony(1-);trimethyloxidanium |
InChI |
InChI=1S/C3H9O.6ClH.Sb/c1-4(2)3;;;;;;;/h1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
YAHNDGAYGJSBJE-UHFFFAOYSA-H |
SMILES |
C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Canonical SMILES |
C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Other CAS RN |
54075-76-2 |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
43625-65-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



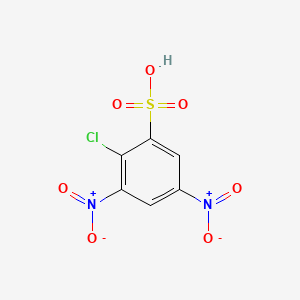
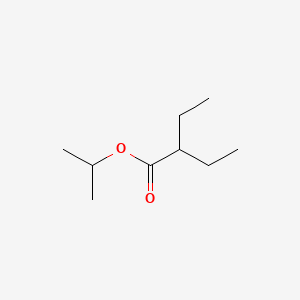
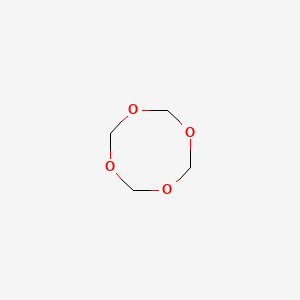

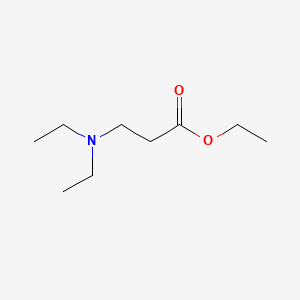




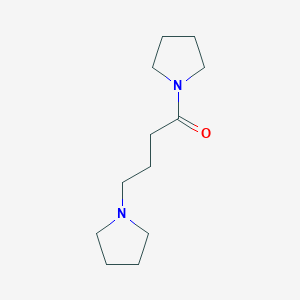
![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)
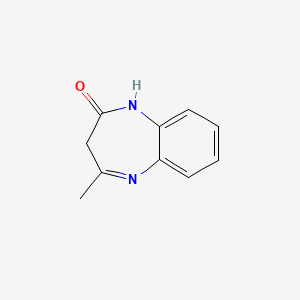
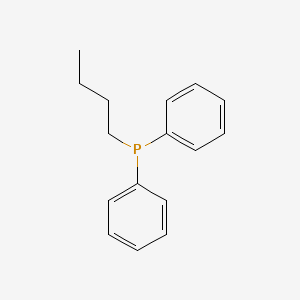
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)